Structural and Physicochemical Differentiation from Nicotinamide-Based Leads
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide deviates structurally from the key active lead N-pyridinylthiophene carboxamide (compound 21) by replacing the nicotinamide-like tail with a bulky 9H-xanthene-9-carboxamide group. Computed molecular weight (398.48 g/mol) is substantially higher than the ~250–280 g/mol range typical of CNS-penetrant N-pyridinylthiophene carboxamide leads [1]. Descriptors (e.g., cLogP, topological polar surface area) diverge markedly from the active nicotinamide-like scaffold described in SAR studies, where only nicotinamide-resembling analogs retain antiproliferative activity [2].
| Evidence Dimension | Molecular Weight (MW) & Structural Analog Conformity |
|---|---|
| Target Compound Data | MW = 398.48 g/mol; xanthene tail group absent in active leads |
| Comparator Or Baseline | Active lead compound 21 (N-pyridinylthiophene carboxamide, MW ~250–280 g/mol) with nicotinamide-like tail [2] |
| Quantified Difference | MW increase of >118 g/mol (47% increase); non-nicotinamide tail architecture |
| Conditions | In silico analysis; SAR study on N-pyridinylthiophene carboxamide series [2] |
Why This Matters
This structural divergence necessitates direct biological validation since only nicotinamide-mimicking analogs retain activity against peripheral nerve sheath cancer cells.
- [1] PubChem. N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide. Compound Summary. Available at: https://pubchem.ncbi.nlm.nih.gov/ (accessed May 2026). View Source
- [2] Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chem. Biol. 2024. Available at: https://pmc.ncbi.nlm.nih.gov/ (accessed May 2026). View Source
